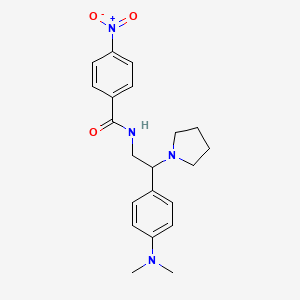
3,4-Dicarbonsäure-dimethylthiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Solid-State Structures
The synthesis of dimethyl 2,2'-bithiophene-4,4'-dicarboxylate and related compounds has been explored, revealing insights into the molecular conformations and electrostatic interactions that stabilize their structures. The nearly coplanar arrangement of the thiophene rings in some derivatives suggests low rotation barriers, while steric hindrance in others leads to a perpendicular orientation of the rings .
Preparation and Reaction of Nitrogen-Bridged Heterocycles
Research into the synthesis and reaction of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene-5,6-dicarboxylates has been conducted. These compounds were prepared using reactions with dimethyl acetylenedicarboxylate and underwent smooth thermolysis to yield dimethyl phthalate and thiazole derivatives .
Nitration of 2,5-Dimethylthiophene
The nitration of 2,5-dimethylthiophene has been studied, resulting in the formation of various nitro derivatives and dithienylmethanes. This research highlights the different pathways and mechanisms involved in the nitration process of thiophene derivatives .
Siloxane-Containing Dicarboxylic Acid
A novel dicarboxylic acid containing siloxane units has been synthesized, leading to the formation of ester macrocycles and supramolecular structures with copper complexes. The study provides insights into the hydrogen-bonded three-dimensional structures and the stability of these supramolecular assemblies .
Biphenyl Dicarboxylic Acid Derivatives
The recrystallization of biphenyl-4,4'-dicarboxylic acid from N,N-dimethylformamide has been investigated, revealing the formation of hydrogen-bonded chains. This research contributes to the understanding of molecular interactions and crystal packing in dicarboxylic acid derivatives .
Rearrangements of Pyridinedicarboxylic Acid Derivatives
The rearrangements of 4-(2-aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester under various conditions have been examined. The study provides valuable information on the chemical behavior and potential intermediates formed during these rearrangements .
Crystal Structure of Dimethylthiophene Derivatives
The crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene has been characterized, highlighting the importance of intermolecular hydrogen bonds in stabilizing the crystal packing. This research adds to the knowledge of molecular stacking and interactions in thiophene derivatives .
Hydrogen-Bonded Trimers in Biphenyl Dicarboxylic Acid
The crystal structure of 4,4'-dimethylbiphenyl-2,2'-dicarboxylic acid has been elucidated, showing the formation of hydrogen-bonded trimers. The study compares structural aspects with related compounds and provides insights into the molecular conformations and interactions .
Wissenschaftliche Forschungsanwendungen
Supramolekulare Chemie
Supramolekulare Anordnungen, die auf 3,4-Dicarbonsäure-dimethylthiophen basieren, spielen eine Rolle in der Host-Gast-Chemie. Diese Anordnungen beinhalten nicht-kovalente Wechselwirkungen (z. B. Wasserstoffbrückenbindungen, π-π-Stapelung) und finden Anwendungen in der Medikamentenverabreichung, der Molekül-Erkennung und der Nanotechnologie.
Für zusätzliche Dokumentation und technische Details können Sie sich auf folgende Quellen beziehen:
- BLDPharm: Dimethylthiophene-3,4-dicarboxylic acid
- Ambeed: Dimethylthiophene-3,4-dicarboxylic acid
- Benchchem: CAS No. 99595-92-3 .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,5-dimethylthiophene-3,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKLCYWTZAXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2531588.png)
![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)
![3-((1H-Benzo[d]imidazol-2-yl)amino)-4-(((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)amino)cyclobut-3-ene-1,2-dione](/img/structure/B2531595.png)



![N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2531599.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)


